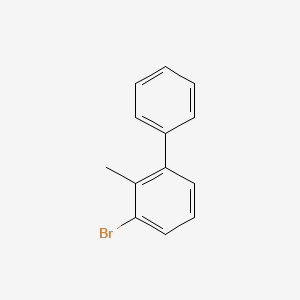
3-Bromo-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and third positions of the biphenyl structure, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate under the influence of a palladium catalyst and a base. .
Wurtz–Fittig Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzene with sodium in the presence of dry ether.
Industrial Production Methods: Industrial production of 3-Bromo-2-methyl-1,1’-biphenyl often utilizes scalable synthetic methodologies such as the Suzuki–Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to facilitate substitution reactions.
Major Products:
3-Phenyl-2-methylbenzoic Acid: Formed through Suzuki coupling followed by reduction.
2-Methyl-3-biphenylmethanol: Formed through reduction of 3-phenyl-2-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry:
OLEDs and Liquid Crystals: Used in the production of organic light-emitting diodes and liquid crystals due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the biphenyl structure influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products with potential biological activities .
Comparison with Similar Compounds
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: Similar structure with additional chlorine atoms.
2-Methyl-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
Molecular Formula |
C13H11Br |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-phenylbenzene |
InChI |
InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
UZZMGJHLDZLPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


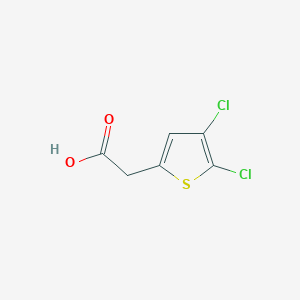
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
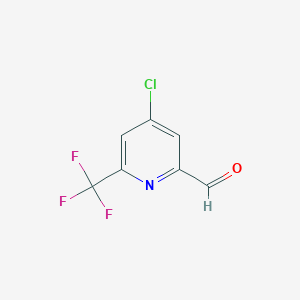
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
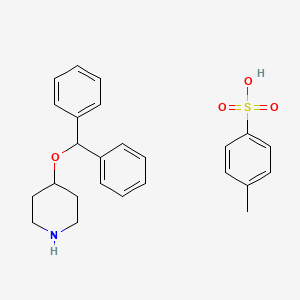
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
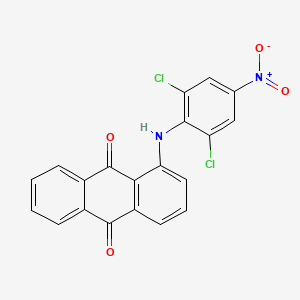
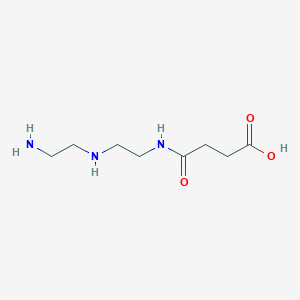
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
